molecular formula C15H12FNO2 B3002547 4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile CAS No. 866008-09-5

4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile

Cat. No.: B3002547
CAS No.: 866008-09-5
M. Wt: 257.264
InChI Key: FDDNCNRLXDQFSB-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile is an organic compound that features a fluorophenyl group, a methylfuran group, and a butanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzaldehyde, undergoes a reaction with a suitable reagent to form the fluorophenyl intermediate.

    Introduction of the Methylfuran Group: The intermediate is then reacted with 5-methylfuran-2-carboxylic acid under specific conditions to introduce the methylfuran group.

    Formation of the Butanenitrile Group: Finally, the compound is subjected to a reaction with a nitrile source to form the butanenitrile group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis systems may also be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanamide: Similar structure but with an amide group instead of a nitrile group.

    4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Uniqueness

4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The combination of the fluorophenyl and methylfuran groups also contributes to its unique properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2/c1-10-2-7-15(19-10)12(9-17)8-14(18)11-3-5-13(16)6-4-11/h2-7,12H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDNCNRLXDQFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CC(=O)C2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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